N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-chloro-2-methoxy-N-methylbenzamide
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Description
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-chloro-2-methoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C17H17ClN6O2 and its molecular weight is 372.81. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazole-fused pyrazines and pyridazines, have been reported to inhibit the c-met protein kinase . This protein plays a crucial role in cellular growth, survival, and migration .
Mode of Action
Similar compounds have been reported to interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
Inhibition of c-met can affect multiple signaling pathways, including the pi3k/akt/mtor, ras/mapk, and jak/stat pathways . These pathways are involved in cell proliferation, survival, and migration .
Pharmacokinetics
These factors are crucial for the compound’s efficacy and safety .
Result of Action
Inhibition of c-met can lead to decreased cell proliferation, survival, and migration .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its target . .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2/c1-22(17(25)13-7-11(18)3-4-14(13)26-2)12-8-23(9-12)16-6-5-15-20-19-10-24(15)21-16/h3-7,10,12H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVXENDCKVJNCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=C(C=CC(=C4)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.